2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:
Formation of 3-(3,5-Difluorophenyl)-3-oxopropanoic acid: This can be achieved through the reaction of 3,5-difluorophenylboronic acid with ethyl 3-oxopropanoate under Suzuki-Miyaura coupling conditions.
Thioacetalization: The 3-(3,5-difluorophenyl)-3-oxopropanoic acid is then converted to its corresponding thioacetal derivative using thiobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzoic acid.
Reduction: 2-[3-(3,5-Difluorophenyl)-3-hydroxypropyl]thiobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide
- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
Uniqueness
2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a 3,5-difluorophenyl-substituted 3-oxopropyl chain. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C16H12F2OS |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-[3-(3,5-difluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12F2OS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-3-1-2-4-12(11)10-20/h1-4,7-10H,5-6H2 |
InChI Key |
UCIKLXXODZHHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C=S |
Origin of Product |
United States |
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